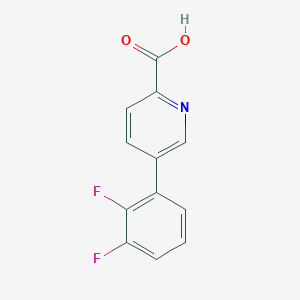

5-(2,3-Difluorophenyl)picolinic acid

Description

Chemical Identity and Nomenclature

This compound belongs to the picolinic acid family, which comprises pyridine derivatives containing a carboxylic acid substituent at the 2-position relative to the nitrogen atom. The compound is systematically named as 5-(2,3-difluorophenyl)pyridine-2-carboxylic acid, reflecting the International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. Alternative chemical identifiers include the Chemical Abstracts Service registry number 1261830-65-2 and the PubChem Compound Identifier 53223055. The molecular structure features a pyridine ring system with a carboxylic acid group positioned ortho to the nitrogen atom and a 2,3-difluorophenyl substituent at the 5-position of the pyridine ring.

The compound's molecular formula C12H7F2NO2 indicates the presence of twelve carbon atoms, seven hydrogen atoms, two fluorine atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 235.19 grams per mole. The InChI (International Chemical Identifier) string InChI=1S/C12H7F2NO2/c13-9-3-1-2-8(11(9)14)7-4-5-10(12(16)17)15-6-7/h1-6H,(H,16,17) provides a unique machine-readable representation of the compound's structure. The simplified molecular-input line-entry system representation C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)C(=O)O further illustrates the connectivity pattern of atoms within the molecule.

The structural relationship to picolinic acid (pyridine-2-carboxylic acid) is evident through the retention of the fundamental pyridine-carboxylic acid framework. Picolinic acid itself is an isomer of nicotinic acid and isonicotinic acid, which contain carboxyl substituents at the 3- and 4-positions respectively. The introduction of the 2,3-difluorophenyl group at the 5-position of the pyridine ring significantly modifies the electronic distribution and steric environment of the parent picolinic acid structure.

Historical Context in Heterocyclic Chemistry

The development of fluorinated picolinic acid derivatives such as this compound builds upon a rich history of heterocyclic chemistry spanning over 150 years. The pyridine scaffold, from which picolinic acids are derived, was first isolated in 1846 by Anderson during studies of the alkaloid picoline. The structural elucidation of pyridine was accomplished through the collaborative efforts of Wilhelm Korner and James Dewar between 1869 and 1871, establishing the foundation for subsequent developments in pyridine chemistry. The term "pyridine" itself originates from the Greek word "pyr," meaning fire, and "idine," referring to aromatic bases, reflecting the historical context of its discovery.

Picolinic acid, the parent compound of this compound, represents one of the three isomeric pyridinecarboxylic acids and has been recognized for its unique chelating properties since the early twentieth century. The compound functions as a bidentate chelating agent for various metallic elements including chromium, zinc, manganese, copper, iron, and molybdenum in biological systems. This chelating capability has made picolinic acid derivatives valuable in both biological research and industrial applications. The biosynthetic pathway of picolinic acid involves the catabolism of the amino acid tryptophan through the kynurenine pathway, indicating its natural occurrence and biological significance.

The systematic study of fluorinated aromatic compounds gained momentum in the latter half of the twentieth century as researchers recognized the unique properties conferred by fluorine substitution. Pyridine-containing azaheterocycles have constituted a major portion of pharmaceutically active compounds, with over 7000 existing drug candidates containing pyridine cores. Essential medications such as esomeprazole (a proton pump inhibitor), amlodipine (a calcium channel blocker), imatinib (a kinase inhibitor), and atazanavir (an antiviral agent) all feature pyridine ring systems. This historical precedent has driven the exploration of fluorinated pyridine derivatives as potential therapeutic agents with enhanced properties.

The evolution of synthetic methodologies for pyridine construction has progressed from the classical Hantzsch pyridine synthesis, published in 1881 by Arthur Hantzsch, to modern transition metal-catalyzed approaches. Contemporary synthetic strategies employ diverse methodologies including multicomponent reactions, cooperative vinylogous anomeric effects, and metal-organic framework catalysis. These advances have enabled the efficient preparation of complex fluorinated picolinic acid derivatives with precise control over substitution patterns and stereochemistry.

Role of Fluorine Substitution in Aromatic Systems

The incorporation of fluorine atoms into aromatic systems, as exemplified by this compound, represents a sophisticated approach to modulating molecular properties through strategic electronic manipulation. Aromatic fluorine substitution can dramatically enhance the affinity of molecules for macromolecular recognition sites through non-covalent interactions, with effects that are most accurately evaluated through direct comparison of fluorinated compounds with their hydrocarbon analogs. The impact of fluorination on individual molecular interactions, while modest on a per-interaction basis, can accumulate to provide significant overall binding enhancements when multiple fluorine atoms are strategically positioned.

Research has demonstrated that fluorination's influence on arene-π interactions and carbon-fluorine hydrogen bonding interactions typically ranges from 0.1 to 0.4 kilocalories per mole per individual interaction. However, cumulative fluorinated aromatic quadrupolar and carbon-fluorine dipolar interaction energies can differ from those of corresponding hydrocarbons by up to 1.3 kilocalories per mole upon binding to protein receptors. This modest but significant energetic contribution makes fluorine substitution a valuable tool for fine-tuning molecular recognition and binding selectivity. Importantly, non-ideal selective fluorination rarely results in dramatic decreases in affinity because the impact of weak repulsive interactions in the bound state is typically counterbalanced by increased lipophilicity.

The extreme modulation properties of aromatic fluorine have been documented in cases where fluorine introduction improved biological activity by factors exceeding 100,000. Such dramatic enhancements underscore the potential for fluorine substitution to transform the biological profile of aromatic compounds through mechanisms that extend beyond simple steric or electronic effects. The unique properties of the carbon-fluorine bond, including its high electronegativity, small van der Waals radius, and resistance to metabolic degradation, contribute to these enhanced activities.

In the specific case of fluorinated picolinic acid derivatives, the positioning of fluorine atoms on the phenyl substituent influences both the electronic properties of the pyridine ring and the overall molecular conformation. The 2,3-difluorophenyl substitution pattern in this compound creates a unique electronic environment that affects the compound's chelating properties and molecular recognition capabilities. The fluorine atoms' electron-withdrawing effects can modulate the basicity of the pyridine nitrogen and the acidity of the carboxylic acid group, thereby influencing the compound's coordination chemistry and biological activity.

Crystal structure studies of related fluorinated picolinic acid derivatives, such as 5-(trifluoromethyl)picolinic acid monohydrate, have revealed the formation of water-bridged hydrogen-bonding networks that contribute to the compounds' solid-state properties. These structural studies demonstrate that fluorine substitution can significantly influence intermolecular interactions and packing arrangements, with implications for solubility, stability, and bioavailability. The trifluoromethyl-substituted analog exhibits a water-linked two-dimensional hydrogen-bonding network with four distinct hydrogen-bonding interactions between the picolinic acid and water molecules.

The synthetic accessibility of fluorinated picolinic acid derivatives has been enhanced through the development of specialized methodologies employing metal-organic framework catalysts and multicomponent reaction strategies. These approaches enable the efficient construction of complex fluorinated heterocycles with precise control over substitution patterns and functional group positioning. The use of porous catalysts such as UiO-66(Zr)-N-(CH2PO3H2)2 has facilitated the synthesis of picolinate and picolinic acid derivatives through cooperative vinylogous anomeric effects.

Properties

IUPAC Name |

5-(2,3-difluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO2/c13-9-3-1-2-8(11(9)14)7-4-5-10(12(16)17)15-6-7/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGIIDJWPLMEYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cross-Coupling Reaction-Based Synthesis

The most common and direct approach to synthesize 5-(2,3-Difluorophenyl)picolinic acid is through cross-coupling reactions between suitably functionalized picolinic acid derivatives and 2,3-difluorophenyl compounds.

-

- A picolinic acid derivative, typically bearing a halogen (e.g., bromine or iodine) at the 5-position of the pyridine ring, is reacted with a 2,3-difluorophenyl boronic acid or equivalent organometallic reagent.

- The reaction is catalyzed by palladium complexes under controlled conditions to facilitate the formation of the C-C bond linking the pyridine and difluorophenyl rings.

- Reaction conditions are optimized to maximize yield and purity, often involving inert atmospheres, elevated temperatures, and suitable solvents such as dimethylformamide (DMF) or toluene.

-

- This method offers high regioselectivity for substitution at the 5-position.

- The presence of fluorine atoms in the phenyl ring requires careful control to avoid side reactions such as defluorination or nucleophilic aromatic substitution.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4 or Pd(OAc)2 with ligands | Palladium-based catalyst |

| Solvent | DMF, Toluene, or Dioxane | Polar aprotic solvents preferred |

| Temperature | 80–120 °C | Reflux or sealed tube |

| Reaction Time | 6–24 hours | Dependent on substrate reactivity |

| Yield | 60–85% | Purified by recrystallization or chromatography |

This synthesis route is widely referenced in chemical supply catalogs and research articles due to its robustness and adaptability to scale-up processes.

Multi-Component Reaction Catalyzed by UiO-66(Zr)-N(CH2PO3H2)2

A novel and efficient method for synthesizing picolinic acid derivatives, including substituted variants like this compound, involves a multi-component reaction catalyzed by a nanoporous heterogeneous catalyst UiO-66(Zr)-N(CH2PO3H2)2.

-

- This method utilizes a combination of ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and an aromatic aldehyde (which can be substituted with difluorophenyl groups) in the presence of the catalyst.

- The reaction proceeds under mild conditions, often at ambient temperature, and in ethanol as the solvent.

- The catalyst facilitates the anomeric effect, enhancing reaction rates and selectivity.

| Entry | Catalyst (mg) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 5 (UiO-66(Zr)-N(CH2PO3H2)2) | EtOH | 25 (ambient) | 60 | 88 |

| 2 | 5 (UiO-66(Zr)-N(CH2PO3H2)2) | DMF | 100 | 60 | 80 |

| 3 | 10 mol% H3PO4 | EtOH | 80 | 70 | 70 |

| 4 | 5 mol% H3PO3 | EtOH | 85 | 70 | 70 |

-

- Mild reaction conditions reduce energy consumption.

- High yields (74–91%) with short reaction times (45–75 minutes) for various aromatic aldehydes, including electron-withdrawing and electron-donating substituents.

- The heterogeneous catalyst is reusable and environmentally friendly.

Industrial and Patent-Related Synthetic Insights

Patent literature describes the use of picolinic acid derivatives in various applications and provides synthetic schemes involving condensation reactions with amines and acid derivatives.

- The preparation of picolinic acid derivatives often involves:

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Catalyst | Temperature | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| Cross-Coupling Reaction | 5-Halopicolinic acid + 2,3-difluorophenyl boronic acid | Pd-based catalysts (Pd(PPh3)4, Pd(OAc)2) | 80–120 °C | 60–85 | Regioselective, widely used |

| Multi-Component Reaction | Ethyl 2-oxopropanoate + ammonium acetate + malononitrile + difluorophenyl aldehyde | UiO-66(Zr)-N(CH2PO3H2)2 (5 mg) | Ambient (25 °C) | 74–91 | Mild conditions, heterogeneous catalyst |

| Esterification/Hydrolysis | Acid + ethanol + H2SO4 (esterification) or ester + acid/base (hydrolysis) | Acid catalyst (H2SO4) | Reflux (~80 °C) | Variable | For purification/modification |

| Condensation with Amines (Patent) | Picolinic acid derivative + amine + condensation agent | Various acid linking agents | Controlled temp. | High | For preparing picolinamide derivatives |

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Difluorophenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

5-(2,3-Difluorophenyl)picolinic acid is used in various scientific research applications, including:

Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antiviral agent.

Industry: It is used in the development of materials with specific properties, such as blue-emitting iridium complexes for optoelectronic applications.

Mechanism of Action

The mechanism of action of 5-(2,3-Difluorophenyl)picolinic acid involves its interaction with molecular targets, such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and disrupt their function, leading to various biological effects . This mechanism is particularly relevant in its antiviral activity, where it inhibits viral entry by targeting viral-cellular membrane fusion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The physicochemical and functional properties of 5-(2,3-Difluorophenyl)picolinic acid are influenced by the position and nature of substituents on both the pyridine and aryl rings. Below is a comparison with key analogs:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 2,3-difluorophenyl group exerts a strong electron-withdrawing effect, increasing the acidity of the carboxylic acid (pKa ~2–3) compared to methoxy-substituted analogs (pKa ~3–4) .

- Spectral Signatures : The absence of a C=O stretch in triazole derivatives (e.g., compounds [7–9] in ) contrasts with the prominent ν(C=O) in picolinic acids, aiding structural differentiation .

- Tautomerism : Unlike thione-thiol tautomers in triazole derivatives (e.g., compounds [7–9]), picolinic acids exhibit stable carboxylic acid forms without tautomeric shifts .

Reactivity and Functionalization

- Metal Chelation : The carboxylic acid and pyridine nitrogen enable chelation of metal ions (e.g., Zn²⁺), similar to dipicolinic acid (DPA) analogs used as metallo-β-lactamase inhibitors .

- S-Alkylation : Unlike thiol-containing triazoles (e.g., compounds [10–15] in ), picolinic acids undergo reactions at the carboxyl group, such as esterification or amidation .

Biological Activity

5-(2,3-Difluorophenyl)picolinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a picolinic acid core with two fluorine atoms substituted on the phenyl ring at the 2 and 3 positions. Its molecular formula is C_12H_8F_2N_1O_2, with a molecular weight of 235.19 g/mol. The presence of fluorine enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against various pathogens. Studies have highlighted its effectiveness in inhibiting bacterial growth, making it a candidate for antibiotic development.

- Enzyme Inhibition : It has been shown to inhibit key enzymes such as BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1), which is involved in Alzheimer’s disease pathology. The inhibition mechanism is influenced by the structural arrangement of substituents on the picolinic acid moiety .

- Impact on Metabolic Stability : The fluorine substitutions affect both the metabolic stability and activity of derivatives of picolinic acid. For example, studies suggest that the optimal balance between activity and metabolic stability is achieved with specific substitutions on the phenyl ring .

Case Study: BACE1 Inhibition

A study focused on the inhibitory effects of various picolinic acid derivatives on BACE1 revealed that this compound exhibited a specific IC50 value that indicates its potency in inhibiting this enzyme. The structure-activity relationship (SAR) studies indicated that fluoro substitutions at certain positions significantly enhance or diminish activity. For instance, the presence of fluorine at C-2 was detrimental to both activity and metabolic stability .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds underscores the unique properties of this compound:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| 5-(3,4-Difluorophenyl)picolinic acid | 1225477-53-1 | C_12H_8F_2N_1O_2 | Different fluorine substitution pattern |

| 6-(2,3-Difluorophenyl)picolinic acid | 887983-10-0 | C_12H_8F_2N_1O_2 | Different position of the carboxylic group |

| 6-(3,5-Difluorophenyl)picolinic acid | 1226098-50-5 | C_12H_8F_2N_1O_2 | Another variation in fluorine positioning |

This table illustrates how variations in substitution patterns can lead to differences in biological activity and potential therapeutic applications.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that:

- Enzyme Interaction : The compound's ability to form hydrogen bonds with target enzymes plays a crucial role in its inhibitory activity.

- Lipophilicity : Enhanced lipophilicity due to fluorination may facilitate better membrane permeability and interaction with intracellular targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2,3-Difluorophenyl)picolinic acid, and how can reaction efficiency be optimized?

- Methodological Answer : A two-step approach is typically employed: (1) Suzuki-Miyaura coupling between a halogenated picolinic acid derivative (e.g., 5-bromopicolinic acid) and 2,3-difluorophenylboronic acid, followed by (2) hydrolysis of intermediates. To optimize yields, use Pd-based catalysts (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) under inert conditions. Monitor reaction progress via HPLC to adjust stoichiometry and temperature . Quantum chemical calculations (e.g., DFT) can predict steric/electronic effects of the difluorophenyl group on coupling efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- NMR : Confirm regiochemistry via ¹⁹F NMR (distinct shifts for 2,3-difluorophenyl substituents) and ¹H NMR (aromatic coupling patterns).

- HPLC-MS : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm.

- Elemental Analysis : Verify C, H, N, F content against theoretical values.

- Melting Point : Compare with structurally similar compounds (e.g., 4-(2,3-Difluorophenyl)picolinic acid, mp ~200–220°C) to detect impurities .

Q. What solvent systems are suitable for solubility studies of this compound?

- Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) for biological assays and non-polar solvents (ethyl acetate, toluene) for catalytic reactions. Use shake-flask methods with UV-Vis quantification. Note that fluorinated aryl groups may enhance solubility in fluorinated solvents (e.g., hexafluoroisopropanol) due to fluorine-fluorine interactions .

Advanced Research Questions

Q. How do electronic effects of the 2,3-difluorophenyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The ortho- and meta-fluorine atoms induce electron-withdrawing effects, stabilizing transition states in nucleophilic aromatic substitution. Computational modeling (e.g., NBO analysis) can quantify charge distribution, while Hammett parameters (σ values for -F substituents) predict reaction rates. Compare with non-fluorinated analogs to isolate electronic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.